molecular formula C9H13N3O B13670473 N-Hydroxy-2-isopropylisonicotinimidamide

N-Hydroxy-2-isopropylisonicotinimidamide

Cat. No.: B13670473
M. Wt: 179.22 g/mol
InChI Key: XNUDJCZWROZGRI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-isopropylisonicotinimidamide is a specialized organic compound featuring an isonicotinamide backbone modified with a hydroxylamine (-NHOH) group and an isopropyl substituent. The hydroxylamine moiety may confer redox activity or serve as a pharmacophore, while the isonicotinamide core (a pyridine derivative) could enhance solubility or binding specificity compared to aliphatic analogs .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

XNUDJCZWROZGRI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=NC=CC(=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .

Comparison with Similar Compounds

N-Hydroxysuccinimide (NHS)

Structural Differences :

  • NHS contains a five-membered succinimide ring with two carbonyl groups and an N-hydroxyl group, whereas N-Hydroxy-2-isopropylisonicotinimidamide includes a pyridine ring (aromatic) and a branched isopropyl group.
  • Functional Roles :
    • NHS is widely used as an activating agent for carboxyl groups in peptide synthesis and bioconjugation due to its ability to form stable active esters .
    • The pyridine ring in this compound may enable coordination with metal ions or enhance binding to biological targets, distinguishing it from NHS’s aliphatic reactivity.

Safety Considerations :
Both compounds are labeled for research use only, with NHS explicitly cautioned against medical applications .

N-Hydroxyoctanamide

Structural Differences :

  • N-Hydroxyoctanamide has a linear aliphatic chain (C8), contrasting with the aromatic pyridine and isopropyl groups in this compound.
  • Functional Roles :
    • N-Hydroxyoctanamide’s long hydrocarbon chain suggests applications in surfactant synthesis or lipid-based systems, whereas the target compound’s aromaticity may favor pharmaceutical or catalytic uses.

N-Bis(2-hydroxypropyl)nitrosamine

Structural Differences :

  • This compound is a nitrosamine with two 2-hydroxypropyl groups, structurally distinct from the hydroxylamine and pyridine motifs in the target compound.
  • Functional Roles: Nitrosamines are notorious carcinogens, often used in toxicological studies, whereas this compound’s hydroxylamine group may impart antioxidant or pro-drug activation properties.
  • Safety Considerations: N-Bis(2-hydroxypropyl)nitrosamine is explicitly flagged for laboratory and manufacturing use, with stringent handling requirements due to carcinogenicity .

Comparative Data Table

Compound Core Structure Key Functional Groups Primary Applications Safety Notes
This compound Pyridine + isopropyl N-Hydroxyimidamide Pharma intermediates, chelation Research use only (inferred)
N-Hydroxysuccinimide (NHS) Succinimide ring N-Hydroxyl, carbonyl Bioconjugation, peptide synthesis Not for medical use
N-Hydroxyoctanamide Aliphatic chain (C8) N-Hydroxyl, amide Surfactants, organic synthesis Limited data
N-Bis(2-hydroxypropyl)nitrosamine Nitrosamine Nitroso, hydroxypropyl Toxicology research Carcinogenic

Research Implications and Gaps

While the provided evidence lacks direct studies on this compound, structural analogs suggest promising avenues for exploration:

  • Pharmaceutical Potential: The isonicotinamide scaffold resembles isoniazid (an antitubercular drug), hinting at antimicrobial or antineoplastic applications.
  • Catalytic/Metal Chelation : Pyridine derivatives often act as ligands in catalysis; the hydroxylamine group could enable redox-active coordination complexes.
  • Safety: Further toxicological profiling is critical, given the hydroxylamine group’s association with genotoxicity in related compounds .

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